molecular formula C16H12ClN3O2S B5289862 N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No.: B5289862
M. Wt: 345.8 g/mol
InChI Key: DBPFORXLGGYOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide selectively inhibits JAK3, which plays a critical role in cytokine signaling pathways. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This results in the suppression of immune cell activation and proliferation, which is beneficial in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function (Fleischmann et al., 2009). This compound has also been shown to be effective in reducing the severity of psoriasis in clinical trials (Papp et al., 2012).

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying cytokine signaling pathways and immune cell activation. However, the use of this compound in lab experiments is limited by its potential off-target effects and toxicity. This compound has been shown to inhibit other JAK family members, such as JAK1 and JAK2, at high concentrations (Changelian et al., 2003). In addition, this compound has been associated with an increased risk of infections and malignancies in clinical trials (Fleischmann et al., 2009).

Future Directions

There are several future directions for the development and use of N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. This compound has shown promise in preclinical studies of these diseases (Burmester et al., 2014; Yang et al., 2013). Another potential application is in combination therapy with other immunomodulatory agents, such as biologics and small molecule inhibitors. This compound has been shown to enhance the efficacy of biologics in preclinical studies (Ferrari et al., 2014). Finally, there is a need for the development of more selective JAK3 inhibitors with fewer off-target effects and toxicity.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves the condensation of 4-chloroaniline with 2-thiophenecarboxaldehyde to form the intermediate 4-chloro-2-(thiophen-2-yl)benzaldehyde. This intermediate is then reacted with 6-oxo-3-(2-thienyl)-1(6H)-pyridazine-4-carboxylic acid to form this compound (Huang et al., 2008).

Scientific Research Applications

N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis (Changelian et al., 2003). This compound has also been shown to be effective in reducing the severity of psoriasis in a mouse model (Ghoreschi et al., 2011).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPFORXLGGYOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.